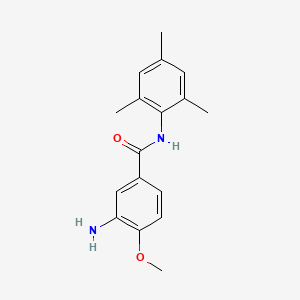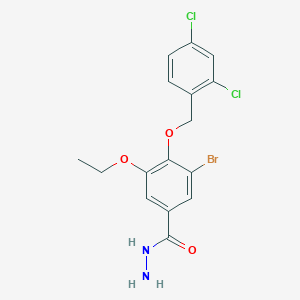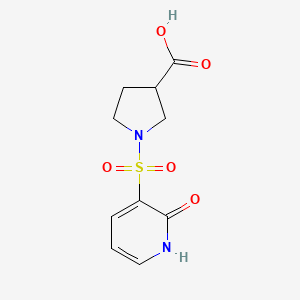
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
The synthesis of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Analyse Chemischer Reaktionen
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The sulfonyl and carboxylic acid groups can participate in substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Pyrrolizines: Compounds with a similar ring structure but different functional groups.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O5S |
|---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c13-9-8(2-1-4-11-9)18(16,17)12-5-3-7(6-12)10(14)15/h1-2,4,7H,3,5-6H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
BSRYWLCBFMFKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


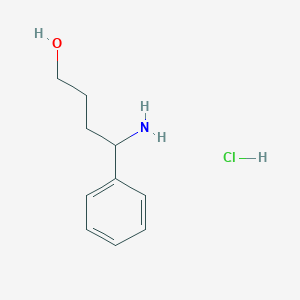
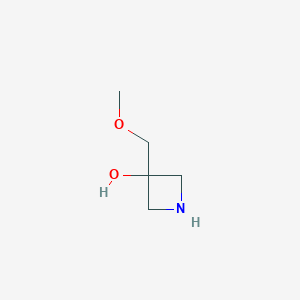
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
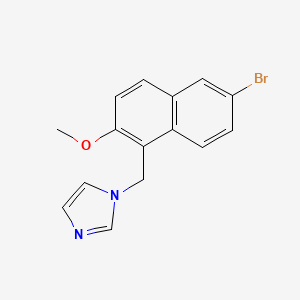
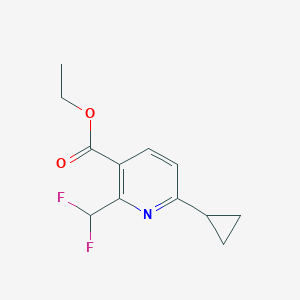
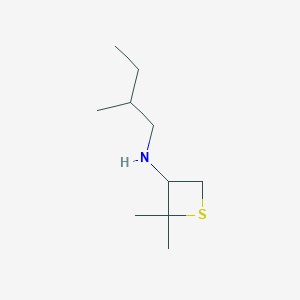

![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
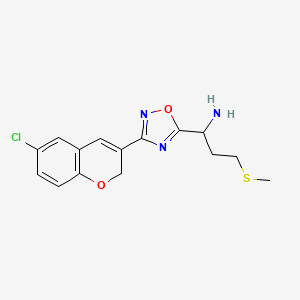
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
